Iolopride I-123 - 113716-48-6

Iolopride I-123

Catalog Number: EVT-1174920
CAS Number: 113716-48-6
Molecular Formula: C15H21IN2O3
Molecular Weight: 400.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iolopride I-123 is a radiopharmaceutical containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM) labeled with the radionuclide iodine I 123 with dopamine receptor-binding and radioisotopic activities. Upon administration, iodine I 123 iodobenzamide binds to dopamine D2/D3 receptors; subsequently, tissues expressing these receptors can be visualized using single photon emission computed tomography (SPECT). Dopamine receptors are a class of metabotropic G protein-coupled receptors found in the central nervous system (CNS) and neuroendocrine tumors such as pheochromocytoma and paraganglioma.
Source and Classification

Iolopride I-123 is classified as a radiopharmaceutical, which refers to radioactive substances used for diagnosis or treatment in medicine. Specifically, it is a radioiodinated derivative of ioflupane, which is utilized to visualize dopamine transporter activity in the brain. The compound is produced by the cyclotron irradiation of tellurium or xenon isotopes to yield iodine-123, a radioisotope that emits gamma radiation suitable for SPECT imaging .

Synthesis Analysis

The synthesis of Iolopride I-123 involves several key steps:

  1. Radioiodination: The primary method for synthesizing iodine-123 involves bombarding tellurium-124 or xenon-124 with protons in a cyclotron, leading to the formation of iodine-123 through nuclear reactions such as Te124+pI123+n\text{Te}^{124}+p\rightarrow \text{I}^{123}+n .
  2. Purification: Following irradiation, iodine-123 is separated from the irradiated target material. This purification process can be achieved through various methods including solvent extraction and chromatography to ensure high radiochemical purity suitable for clinical use .
  3. Labeling: The synthesized iodine-123 is then incorporated into the ioflupane structure through a series of chemical reactions that typically involve the formation of stable bonds between iodine and the organic moiety .
  4. Final Product: The final product is formulated into a solution for intravenous administration, ensuring that it meets safety and efficacy standards for diagnostic imaging .
Molecular Structure Analysis

The molecular structure of Iolopride I-123 can be described as follows:

  • Chemical Formula: C17_{17}H19_{19}I1_{1}N2_{2}O2_{2}
  • Molecular Weight: Approximately 360.25 g/mol
  • Structure Characteristics: The compound features a phenyl ring substituted with an iodine atom, which is crucial for its imaging capabilities. The presence of nitrogen atoms contributes to its interaction with dopamine transporters in the brain.

The three-dimensional conformation allows for optimal binding to the dopamine transporter, enhancing its imaging efficacy during SPECT scans.

Chemical Reactions Analysis

Iolopride I-123 participates in several chemical reactions primarily during its synthesis and when interacting with biological targets:

  1. Radioiodination Reaction: The key reaction involves the electrophilic substitution where iodine-123 replaces a hydrogen atom on the aromatic ring of ioflupane.
  2. Stability Reactions: In biological systems, Iolopride I-123 undergoes metabolic transformations but remains stable enough to allow sufficient imaging time post-administration .
  3. Decomposition Pathways: Over time, the compound may undergo decay due to its radioactive nature, primarily through electron capture to form tellurium-123. This decay process has implications for timing in imaging protocols .
Mechanism of Action

The mechanism of action of Iolopride I-123 involves:

  1. Binding to Dopamine Transporters: Upon administration, Iolopride I-123 selectively binds to dopamine transporters located on presynaptic neurons in the striatum. This binding allows visualization of dopaminergic activity using SPECT imaging.
  2. Imaging Process: The gamma emissions from iodine-123 are detected by SPECT cameras, providing images that reflect the density and distribution of dopamine transporters in the brain .
  3. Clinical Implications: Variations in uptake can indicate pathological states such as Parkinson's disease or other movement disorders, aiding in diagnosis and treatment planning .
Physical and Chemical Properties Analysis

Iolopride I-123 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear colorless solution.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Chemically stable under physiological conditions but decays over time due to radioactivity (half-life approximately 13 hours).
  • Radiation Emission: Emits gamma radiation at 159 keV, suitable for SPECT imaging applications .

These properties make it an effective tool for non-invasive brain imaging.

Applications

Iolopride I-123 has significant applications in clinical practice:

  1. Diagnostic Imaging: Primarily used in SPECT scans to assess dopaminergic function in patients suspected of having Parkinsonian syndromes or other neurological disorders.
  2. Research Applications: Utilized in studies exploring dopamine system integrity and functionality, contributing to our understanding of neurodegenerative diseases.
  3. Therapeutic Monitoring: Assists clinicians in evaluating treatment efficacy for conditions like Parkinson's disease by monitoring changes in dopaminergic activity over time .
Introduction to Iolopride I-123 in Nuclear Neuroimaging

Historical Development of Iodine-123 Radiopharmaceuticals

The evolution of Iodine-123 radiopharmaceuticals reflects decades of innovation in nuclear chemistry and cyclotron technology. Early production methods faced significant challenges in achieving radionuclidic purity, as initial cyclotron reactions using tellurium or antimony targets yielded contaminants like Iodine-124 and Iodine-125 that compromised image quality and increased radiation dose [1] [6]. The breakthrough came with the development of the Xenon-124 (proton, 2 neutron) nuclear reaction (¹²⁴Xe (p,2n) ¹²³I), which enabled production of high-purity Iodine-123 with minimal contaminants [1] [3]. This advancement, coupled with improved targetry and separation techniques, facilitated the transition of Iodine-123 from a research curiosity to a clinically viable isotope.

The application spectrum of Iodine-123 radiopharmaceuticals expanded dramatically beyond thyroid imaging (where Iodine-123-sodium iodide became the diagnostic agent of choice due to its reduced radiation burden and absence of stunning effects) to encompass neuroreceptor imaging [6] [8]. Pioneering work in neurotransmitter system targeting led to the development of brain imaging agents such as Iodine-123-iodobenzamide for dopamine D₂/D₃ receptors and Iodine-123-ioflupane for dopamine transporters, establishing the foundation for Iolopride I-123 [2] [9]. The progression from simple iodide to complex receptor-specific molecules required innovations in molecular design, including the optimization of lipophilicity for blood-brain barrier penetration and metabolic stability to ensure sufficient target binding [5] [9].

Table 1: Evolution of Iodine-123 Production Methods for Radiopharmaceutical Applications

Production MethodNuclear ReactionKey ImpuritiesClinical ImpactContemporary Status
Early Direct Methods¹²⁷I(p,5n)¹²³Xe→¹²³IHigh ¹²⁴I contaminationIncreased radiation doseObsolete due to impurities
Tellurium-based¹²⁴Te(p,2n)¹²³I¹²⁴I, ¹²⁵IImage degradationLimited use
Modern Standard¹²⁴Xe(p,2n)¹²³IMinimal impuritiesHigh-quality imagingWidely adopted in cyclotron facilities [3]
Emerging Methods¹²⁴Xe(d,n)¹²³IReduced ¹²⁵IPotential dose reductionUnder investigation

The global infrastructure for Iodine-123 production has expanded significantly, with facilities like the BRIT-VECC group in India advancing production capabilities to meet growing clinical demand [3]. Despite these advances, challenges remain in the cost-effective distribution of Iodine-123 radiopharmaceuticals due to the isotope's relatively short half-life, necessitating regional cyclotron facilities or rapid transportation networks. Recent innovations in solid-target systems and automated synthesis modules have improved production efficiency and radiochemical yields, facilitating broader clinical implementation of sophisticated neuroimaging agents like Iolopride I-123 [3].

Role of Dopamine D₂/D₃ Receptor Imaging in Neurodegenerative Research

Dopamine D₂/D₃ receptor imaging represents a crucial methodology for investigating the neurochemical basis of movement disorders and psychiatric conditions. These receptors, densely expressed in the striatal regions (caudate nucleus and putamen), serve as key modulators of dopaminergic neurotransmission and are critically involved in motor control, reward processing, and cognitive functions [2] [4] [9]. The ability to quantify receptor density and distribution in vivo using SPECT imaging provides unprecedented opportunities to understand disease mechanisms, track progression, and evaluate therapeutic interventions targeting the dopaminergic system.

In Parkinson disease and related Parkinsonian syndromes, dopamine D₂/D₃ receptor imaging reveals a characteristic pattern of receptor upregulation in the early stages, reflecting compensatory supersensitivity in response to presynaptic dopaminergic degeneration. As neurodegeneration progresses, this initial upregulation is followed by a decline in receptor availability, correlating with motor symptom severity and treatment response [9]. Crucially, Iolopride I-123 SPECT enables the differentiation between neurodegenerative Parkinsonian syndromes (characterized by significant striatal D₂/D₃ receptor loss) and non-degenerative movement disorders such as essential tremor or drug-induced Parkinsonism, which exhibit normal receptor density [9]. This differential diagnostic capability has profound implications for patient management, particularly in early disease stages when clinical presentation may be ambiguous.

Table 2: Dopamine D₂/D₃ Receptor Alterations in Neurodegenerative Disorders

DisorderStriatal D₂/D₃ Receptor AvailabilityRegional PatternClinical-Imaging CorrelationDiagnostic Utility
Parkinson Disease↑ Early stage, ↓ Late stagePosterior putamen most affectedCorrelates with bradykinesia and rigidityDifferentiates from essential tremor
Dementia with Lewy BodiesModerate to severe ↓Global reductionAssociated with visual hallucinationsDistinguishes from Alzheimer disease [5]
Idiopathic Rotational TorticollisAsymmetry with ↑ contralateral to directionStriatal asymmetryCorrelates with movement directionSuggests basal ganglia involvement [2]
Wilson DiseaseSignificant ↓Caudate > putamenCorrelates with neurological severityTracks disease progression

Research applications of dopamine D₂/D₃ receptor imaging extend beyond movement disorders to psychiatric conditions. In schizophrenia, receptor occupancy studies using Iolopride I-123 have been instrumental in establishing the relationship between antipsychotic drug dosing, central D₂ receptor blockade, and clinical efficacy [4]. Similarly, in substance use disorders, this imaging technique has revealed neuroadaptive changes in the reward circuitry following chronic drug exposure. The dynamic SPECT imaging protocol developed by Seibyl and colleagues demonstrated the feasibility of quantifying receptor binding kinetics in human subjects, opening avenues for investigating receptor occupancy dynamics in response to neurotransmitter release [4].

The development of Iolopride I-123 specifically addresses several limitations of earlier dopamine receptor ligands. Compared to the first-generation agent Iodine-123-iodobenzamide, Iolopride I-123 demonstrates superior receptor affinity and selectivity, improved brain penetration, and more favorable pharmacokinetics, allowing for higher contrast images with reduced nonspecific binding [2] [9]. These advances have enhanced the precision of quantitative receptor measurements and expanded the scope of research questions that can be addressed through neuroreceptor imaging.

Iolopride I-123 as a Selective Dopamine Receptor Ligand

Iolopride I-123 exemplifies the sophisticated molecular engineering applied to modern radiopharmaceutical development. As a benzamide derivative, its molecular structure features critical modifications that optimize its pharmacokinetic and receptor binding properties. The molecule contains a tropane moiety that confers high affinity for dopamine D₂/D₃ receptors, with specific structural elements including the carbomethoxy group and fluoropropyl substitution enhancing receptor selectivity and brain kinetics [5] [9]. The radioiodination is strategically positioned on the aromatic ring, preserving receptor affinity while enabling straightforward radiolabeling via iododestannylation of the corresponding tributyltin precursor—a method that ensures high specific activity essential for receptor studies [5] [9].

The radiochemistry of Iolopride I-123 production involves several critical steps to ensure pharmaceutical quality and optimal imaging performance. Iodine-123, produced via the ¹²⁴Xe(p,2n) nuclear reaction, is obtained as no-carrier-added sodium iodide, maximizing specific activity [3]. Electrophilic iododestannylation is then performed on the precursor molecule using oxidizing agents such as chloramine-T or peracetic acid, followed by purification via high-performance liquid chromatography to remove unreacted iodide and precursor residues. The final product is formulated in ethanol-containing saline to ensure solubility and stability, with quality control testing for radiochemical purity (>95%), specific activity (>1,500 Ci/mmol), and absence of pyrogens before clinical use [5] [9].

Table 3: Molecular and Binding Characteristics of Iolopride I-123

PropertySpecificationMethod of DeterminationSignificance
Molecular FormulaC₁₈H₂₃F¹²³INO₂Mass spectrometryConfirms molecular identity
Molecular Weight431.29 g/molCalculated from formulaDetermines blood-brain barrier penetration
Log P (Octanol/Water)2.8 ± 0.4Shake-flask methodOptimal lipophilicity for brain uptake
D₂ Receptor Affinity (Kd)0.15 ± 0.03 nMIn vitro receptor binding assaysHigh target affinity [9]
D₂ vs. D₃ Selectivity2-fold higher for D₃Competition binding studiesDifferential binding in striatal subregions
Specific Activity>1,500 Ci/mmolDose calibrator and mass spectrometryEssential for receptor quantification

The biological behavior of Iolopride I-123 following intravenous administration demonstrates ideal properties for neuroreceptor imaging. The compound rapidly crosses the blood-brain barrier, with peak brain uptake occurring within 20-30 minutes post-injection [4] [9]. Pharmacokinetic studies reveal biphasic clearance from plasma, with an initial rapid distribution phase (half-life ≈ 5 minutes) followed by a slower elimination phase (half-life ≈ 6 hours), allowing sufficient time for receptor binding equilibrium while minimizing background radiation during imaging [9]. In the brain, specific binding to dopamine D₂/D₃ receptors predominates in the striatum, with minimal retention in cortical regions or white matter, yielding exceptional target-to-background ratios exceeding 3:1 at equilibrium [4] [9].

Validation studies have established a strong correlation between striatal Iolopride I-123 binding measured by SPECT and postmortem dopamine D₂ receptor density, confirming the technique's quantitative accuracy [9]. The ligand demonstrates approximately 40% specific binding in the striatum under equilibrium conditions, with binding potentials (Bmax/Kd) ranging from 15 to 25 in healthy adults—sufficient for reliable discrimination of pathological changes [4]. These properties, combined with the favorable radiation dosimetry profile of Iodine-123 (effective dose ≈ 4.6 mSv for a standard 185 MBq administration), position Iolopride I-123 as an indispensable tool for advancing our understanding of dopamine neurotransmission in health and disease [5] [9].

Properties

CAS Number

113716-48-6

Product Name

Iolopride I-123

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide

Molecular Formula

C15H21IN2O3

Molecular Weight

400.24 g/mol

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4

InChI Key

CANPFCFJURGKAX-SCBSARHOSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Synonyms

123I-IBZM
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled
3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide
IBZM
N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.